3-(2-Methoxyethoxy)propanoic acid
Overview
Description
3-(2-Methoxyethoxy)propanoic acid is a monocarboxylic acid that is propanoic acid substituted at the third carbon by a 2-methoxyethoxy group . This compound is known for its unique structure, which includes both ether and carboxylic acid functional groups. It has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propanoic acid typically involves the reaction of propanoic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds through esterification followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)propanoic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form salts and water.
Esterification: Forms esters when reacted with alcohols in the presence of an acid catalyst.
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions
Bases: Sodium hydroxide for neutralization reactions.
Acid Catalysts: Sulfuric acid for esterification reactions.
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Major Products Formed
Salts: Sodium methoxyethoxypropanoate from neutralization.
Esters: Various esters depending on the alcohol used in esterification.
Aldehydes/Ketones: Products of oxidation reactions.
Scientific Research Applications
3-(2-Methoxyethoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in metabolic pathways and as a metabolite.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propanoic acid involves its interaction with various molecular targets. As a carboxylic acid, it can donate a proton to form a carboxylate anion, which can then participate in various biochemical pathways. The ether group in its structure also allows it to interact with other molecules through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid: Similar structure but with an additional ether linkage.
2-(2-Methoxyethoxy)propanoic acid: Similar structure but with the ether group attached to the second carbon.
Uniqueness
3-(2-Methoxyethoxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of ether and carboxylic acid functional groups makes it versatile for various applications in synthesis and research .
Properties
IUPAC Name |
3-(2-methoxyethoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-4-5-10-3-2-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXBFIAGYXCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125220-94-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125220-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60587327 | |
Record name | 3-(2-Methoxyethoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149577-05-9 | |
Record name | 3-(2-Methoxyethoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxyethoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.